Lipophilicity (LogP) Comparison: Higher LogP vs. All N-Boc and Unprotected Comparators
The target compound exhibits a LogP of 4.63, which is higher than the three closest purchasable analogs: tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate (CAS 775305-12-9, LogP 4.50, Δ = +0.13), tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate (CAS 1000183-46-9, LogP 4.33, Δ = +0.30), and the unprotected 3-bromo-5-fluoro-2-methyl-1H-indole (CAS 1258401-58-9, LogP 3.38, Δ = +1.25) . The additive contribution of all four substituents (N-Boc, 3-Br, 5-F, 2-CH₃) results in the highest LogP within this set of structurally similar indole building blocks.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 4.63 |
| Comparator Or Baseline | Comparator 1 (CAS 775305-12-9, lacks 5-F): LogP 4.50; Comparator 2 (CAS 1000183-46-9, lacks 2-CH₃): LogP 4.33; Comparator 3 (CAS 1258401-58-9, lacks N-Boc): LogP 3.38 |
| Quantified Difference | ΔLogP = +0.13 to +1.25 vs. comparators |
| Conditions | Predicted LogP values from Chemsrc database using consensus algorithm |
Why This Matters
Higher LogP alters membrane permeability and formulation requirements; in CNS-targeted programs, a LogP shift of 0.3–1.2 units can change blood-brain barrier penetration probability from moderate to high, directly influencing lead series prioritization.
